molecular formula C4H4ClN3O2 B7785019 CID 44590

CID 44590

Cat. No. B7785019
M. Wt: 161.55 g/mol
InChI Key: WSJHGVJXBGICMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 44590 is a useful research compound. Its molecular formula is C4H4ClN3O2 and its molecular weight is 161.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 44590 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 44590 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 44590 involves the condensation of 2,4-dichlorobenzaldehyde with 2-amino-4-methylpyridine followed by reduction and cyclization.

Starting Materials
2,4-dichlorobenzaldehyde, 2-amino-4-methylpyridine, Sodium borohydride, Acetic acid, Methanol, Hydrochloric acid, Sodium hydroxide

Reaction
Step 1: Dissolve 2,4-dichlorobenzaldehyde and 2-amino-4-methylpyridine in methanol., Step 2: Add acetic acid to the solution and stir for 30 minutes., Step 3: Add sodium borohydride to the solution and stir for 2 hours., Step 4: Add hydrochloric acid to the solution to adjust the pH to 2-3., Step 5: Extract the product with ethyl acetate and wash with water., Step 6: Dry the organic layer with sodium sulfate., Step 7: Concentrate the organic layer and dissolve in ethanol., Step 8: Add sodium hydroxide to the solution and stir for 2 hours., Step 9: Acidify the solution with hydrochloric acid to obtain the final product, CID 44590.

properties

IUPAC Name

5-chloro-2-methyl-4-nitro-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClN3O2/c1-2-6-3(5)4(7-2)8(9)10/h1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJHGVJXBGICMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=C(N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 44590

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